Benzoclidine
Benzoclidine
Weak AChR antagonist. Phenyl analog of ACECLIDINE. Hypotensive. Antiarrhythmic. Sedative (cortex and reticulum). Good penetration of biological membranes. Quinuclidine derivative, , synthetic.
No actual mechanism of biological action is known. weak antagonist of M and N cholinoreceptors. changes the electrical activity of the brain. weak spasmolytic. causes hypotension due to moderate ganglioblocking and adrenolytic activity. sedative; enhances narcotics, hypnotics, analgesics and local anesthetics action. good penetration of biological membrane. does not relax skeletal muscles.
No actual mechanism of biological action is known. weak antagonist of M and N cholinoreceptors. changes the electrical activity of the brain. weak spasmolytic. causes hypotension due to moderate ganglioblocking and adrenolytic activity. sedative; enhances narcotics, hypnotics, analgesics and local anesthetics action. good penetration of biological membrane. does not relax skeletal muscles.
Brand Name:
Vulcanchem
CAS No.:
16852-81-6
VCID:
VC21001876
InChI:
InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2
SMILES:
C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3
Molecular Formula:
C14H17NO2
Molecular Weight:
231.29 g/mol
Benzoclidine
CAS No.: 16852-81-6
Cat. No.: VC21001876
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Weak AChR antagonist. Phenyl analog of ACECLIDINE. Hypotensive. Antiarrhythmic. Sedative (cortex and reticulum). Good penetration of biological membranes. Quinuclidine derivative, , synthetic. No actual mechanism of biological action is known. weak antagonist of M and N cholinoreceptors. changes the electrical activity of the brain. weak spasmolytic. causes hypotension due to moderate ganglioblocking and adrenolytic activity. sedative; enhances narcotics, hypnotics, analgesics and local anesthetics action. good penetration of biological membrane. does not relax skeletal muscles. |
|---|---|
| CAS No. | 16852-81-6 |
| Molecular Formula | C14H17NO2 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl benzoate |
| Standard InChI | InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2 |
| Standard InChI Key | AHKAOMZZTQULDS-UHFFFAOYSA-N |
| SMILES | C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3 |
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